Sensory Impact Ranking in Plant Matrix: Key Odorant vs. Important Secondary Contributor
In a comprehensive sensory reconstitution model of Semnostachya menglaensis Tsui, omission tests explicitly classified 2-propionyl-3,4,5,6-tetrahydropyridine as one of the four key odorants (compounds whose removal caused a statistically significant change in the overall aroma profile). By contrast, 2-acetyl-3,4,5,6-tetrahydropyridine was placed in a lower-impact category of 'also important' odorants [1]. This constitutes a direct head-to-head sensory impact differential within the same experimental system, demonstrating that the propionyl substitution on the tetrahydropyridine ring confers quantitatively greater aroma contribution than the acetyl substitution in certain food-relevant matrices.
| Evidence Dimension | Sensory impact classification based on omission test outcome |
|---|---|
| Target Compound Data | Classified as a 'key odorant' (one of 4 compounds whose omission significantly altered aroma profile) |
| Comparator Or Baseline | 2-Acetyl-3,4,5,6-tetrahydropyridine (ATHP), classified as 'also important' (lower impact tier) |
| Quantified Difference | Qualitative ranking differential: Key odorant (tier 1) vs. Important (tier 2) |
| Conditions | S. menglaensis aroma reconstitution model; HS-SPME/GC-O/GC-MS; omission test with sensory panel |
Why This Matters
For procurement decisions in flavor formulation or plant-extract standardization, this hierarchical ranking directly indicates which compound is the primary analytical target and sensory driver—selecting the acetyl analog would miss the compound proven to be sensorily indispensable.
- [1] He, C.; Li, Z.; Liu, H.; et al. Characterization of the key aroma compounds in Semnostachya menglaensis Tsui. Food Res. Int. 2020, 131, 108948. DOI: 10.1016/j.foodres.2019.108948 View Source
